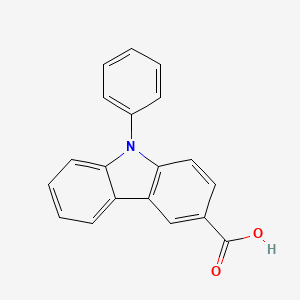

9-Phenyl-9H-carbazole-3-carboxylic acid

Description

Contextualizing Carbazole (B46965) Derivatives in Advanced Materials Science and Organic Synthesis

Carbazole, a tricyclic aromatic heterocycle, serves as the foundational structure for a vast class of derivatives that are integral to modern science. mdpi.com The inherent properties of the carbazole nucleus—namely its electron-rich nature, high thermal stability, and excellent hole-transporting capabilities—make it a versatile building block. mdpi.comderpharmachemica.com In advanced materials science, carbazole derivatives are cornerstones in the development of organic electronics. They are extensively used as host materials, emitters, and hole-transporting layers in Organic Light-Emitting Diodes (OLEDs), contributing to devices with higher efficiency and stability. mdpi.comresearchgate.net Furthermore, their unique photophysical properties are harnessed in organic photovoltaics (OPVs) and photorefractive materials.

In the realm of organic synthesis, the carbazole framework is a frequent target due to its presence in numerous biologically active natural products and pharmaceuticals. derpharmachemica.com Synthetic methodologies like the Cadogan and Suzuki coupling reactions are often employed to create functionalized carbazoles. derpharmachemica.comderpharmachemica.com These derivatives serve not only as end products but also as critical intermediates for constructing more complex molecular architectures. derpharmachemica.com

The Emergence of 9-Phenyl-9H-carbazole-3-carboxylic acid as a Prominent Research Subject

Within the diverse family of carbazoles, this compound has emerged as a compound of significant interest, primarily as a specialized building block. Its structure is unique, combining three key functional components: the carbazole core for electronic properties, a phenyl group at the 9-position which enhances stability and influences molecular packing, and a carboxylic acid group at the 3-position which provides a reactive handle for further chemical modification.

The presence of the carboxylic acid group is particularly crucial, as it allows for the compound to be readily incorporated into larger molecular systems through esterification, amidation, or other coupling reactions. This functional handle makes it a valuable precursor for the synthesis of sophisticated materials for organic electronics, such as novel host materials for phosphorescent OLEDs or components for thermally activated delayed fluorescence (TADF) emitters. researchgate.net While extensive research may focus on the final, more complex molecules, the synthesis and availability of high-purity this compound is a critical enabling step. Its derivatives, such as those formed from its corresponding bromo- or borylated precursors, are actively used in creating materials for high-performance green and blue phosphorescent OLEDs. nih.govchemicalbook.com

Scope and Significance of Academic Inquiry into the Compound's Fundamental and Applied Chemistry

The academic and industrial significance of this compound lies in its role as a versatile intermediate for creating tailor-made organic materials. Research into this compound and its close derivatives is driven by the perpetual need for materials with fine-tuned optoelectronic properties.

Fundamental Chemistry: Academic inquiry often focuses on optimizing the synthesis of this molecule and its precursors, such as 3-bromo-9-phenylcarbazole. chemicalbook.com Studies on related 9-phenylcarbazole (B72232) structures investigate their fundamental electrochemical and spectral properties, revealing how substituents on the carbazole core affect oxidation potentials and molecular stability. ntu.edu.tw Computational studies, including Density Functional Theory (DFT), are employed to understand the ground and excited states, molecular orbital energies (HOMO/LUMO), and other key parameters that predict the performance of materials derived from this core structure. researchgate.net

Applied Chemistry: The primary application driving research is in organic electronics. The 9-phenylcarbazole moiety is a well-established component for hole-transporting materials and hosts in OLEDs. ntu.edu.tw The carboxylic acid function on this specific compound provides a strategic attachment point to link this robust electronic core to other functional units, such as electron-accepting groups, to create bipolar host materials or TADF emitters. researchgate.net This modular approach is central to modern materials design, allowing scientists to systematically alter molecular structures to achieve desired outcomes like improved charge transport, higher triplet energies, and enhanced device lifetimes. Therefore, the significance of this compound is not as a standalone functional material, but as a crucial and enabling piece in the molecular toolkit for next-generation organic electronics.

Data on Carbazole Derivatives

The following tables provide key data for this compound and its parent compound, 9H-Carbazole-3-carboxylic acid.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2195344-11-5 chemicalbook.com |

| Molecular Formula | C₁₉H₁₃NO₂ |

| Molecular Weight | 287.31 g/mol |

| Appearance | White to off-white powder |

| Application | Intermediate for OLED materials |

Table 2: Properties of 9H-Carbazole-3-carboxylic acid

| Property | Value |

| CAS Number | 51035-17-7 bldpharm.commatrix-fine-chemicals.com |

| Molecular Formula | C₁₃H₉NO₂ matrix-fine-chemicals.com |

| Molecular Weight | 211.22 g/mol matrix-fine-chemicals.com |

| Melting Point | 276-278 °C |

| Boiling Point | 497.2±18.0 °C (Predicted) |

| Density | 1.422±0.06 g/cm³ (Predicted) |

Structure

3D Structure

Properties

Molecular Formula |

C19H13NO2 |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

9-phenylcarbazole-3-carboxylic acid |

InChI |

InChI=1S/C19H13NO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,(H,21,22) |

InChI Key |

JOQIETWXRJEMLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 9 Phenyl 9h Carbazole 3 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional, provide significant insights into their molecular geometry, electronic distribution, and frontier molecular orbitals. nih.govacs.org

Studies on related carbazole structures show that the introduction of substituents, such as the carboxylic acid and phenyl groups, can significantly influence the electronic properties. researchgate.net The electron-withdrawing nature of a substituent on the carbazole ring can induce charge transfer from the nitrogen atom to the substituted ring, affecting the N-C bond lengths within the central pyrrole (B145914) ring. researchgate.net In the ground state, the molecule is generally expected to have a nearly planar carbazole core, with the phenyl group twisted at a certain dihedral angle relative to this plane. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior. In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature of the substituents. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's electronic stability and reactivity. nih.gov A relatively large energy gap suggests high electronic stability and low chemical reactivity. nih.gov

Table 1: Representative Calculated Electronic Properties of Carbazole Derivatives Note: Data is generalized from studies on similar carbazole structures as direct values for 9-Phenyl-9H-carbazole-3-carboxylic acid are not specified in the provided sources. The HOMO-LUMO gap is indicative of potential electronic transitions.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Correlates with the ability to donate an electron (hole transport) |

| LUMO Energy | ~ -1.5 to -2.5 eV | Correlates with the ability to accept an electron (electron transport) |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Indicates electronic stability and the energy of the first electronic excitation nih.gov |

DFT calculations confirm that modifying the functional groups on the carbazole framework is an effective strategy for tuning the frontier molecular orbital energy levels for specific applications in organic electronics. nih.govresearchgate.net

Ab Initio and Time-Dependent DFT (TD-DFT) Calculations for Excited State Dynamics and Photophysical Characteristics

The photophysical properties of this compound are primarily investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of excited states and to understand the nature of electronic transitions, which are responsible for the absorption and emission of light. nih.gov

Computational studies on similar 9-phenyl-9H-carbazole derivatives reveal that their absorption spectra are typically dominated by spin-allowed π–π* local excitation (LE) transitions within the carbazole moiety. nih.gov These transitions usually appear in the UV region. The introduction of substituents can lead to the emergence of intramolecular charge transfer (ICT) states, where photoexcitation causes a shift of electron density from an electron-donating part of the molecule (the carbazole core) to an electron-accepting part. nih.gov Carbazole-based donor-acceptor molecules are known to exhibit charge transfer excitations that are critical for mechanisms like thermally activated delayed fluorescence (TADF). nih.gov

Table 2: Representative Photophysical Data for 9-Phenyl-9H-carbazole Derivatives in Solution Note: This table is based on findings for related 9-phenyl-9H-carbazole compounds to illustrate typical photophysical characteristics.

| Parameter | Typical Observation | Associated Transition |

| Absorption (λabs) | ~330-350 nm | π–π* local excitation (LE) on the carbazole moiety nih.gov |

| Emission (λem) | ~360-420 nm | Fluorescence from the S1 state (LE emission) nih.govresearchgate.net |

| Stokes Shift | Small to moderate | Difference between absorption and emission maxima |

| S1 Lifetime (τobs) | Nanoseconds (e.g., 13-15 ns) | Decay of the first excited singlet state mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with surrounding molecules in different environments (e.g., in solution or in a solid-state film). mdpi.com

The key aspects explored by MD simulations include:

Conformational Analysis : The molecule is not entirely rigid. The phenyl group at the N9 position and the carboxylic acid group at the C3 position can rotate. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. For the carboxylic acid group, a key conformational feature is the orientation of the hydroxyl proton, which can exist in syn or anti arrangements. While the syn conformation is often favored in the gas phase due to intramolecular hydrogen bonding, the anti conformation can become more stable in aqueous solutions because of better interactions with solvent molecules. nih.gov

Intermolecular Interactions : In a condensed phase (liquid or solid), molecules interact with each other through non-covalent forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains. mdpi.com The carbazole and phenyl rings can engage in π-π stacking interactions. MD simulations can characterize these interactions, which are crucial for determining the bulk properties of the material, such as crystal packing and morphology in thin films. mdpi.com Symmetry-adapted perturbation theory (SAPT) analysis, often used in conjunction with DFT, can further break down these intermolecular forces into components like electrostatic, exchange, induction, and dispersion, revealing that dispersive forces are often decisive factors in these interactions. mdpi.com

Quantum Chemical Modeling of Reactivity, Electron Transfer, and Charge Transport Pathways

Quantum chemical modeling provides a framework for understanding the reactivity and charge-carrying capabilities of this compound, which are fundamental to its potential use in electronic devices. researchgate.net

Reactivity : The electronic structure calculated by DFT reveals sites susceptible to chemical reaction. The distribution of HOMO and LUMO orbitals indicates the regions that are most likely to donate or accept electrons, respectively. nih.gov The nitrogen atom of the carbazole and the oxygen atoms of the carboxylic acid are regions of high electron density, making them potential sites for electrophilic attack or coordination.

Electron Transfer : The process of intramolecular electron transfer is modeled by analyzing the change in electronic structure upon excitation. As seen in TD-DFT calculations, light absorption can promote an electron from the HOMO (on the carbazole donor) to the LUMO. If the LUMO is located on an acceptor part of the molecule, this constitutes an intramolecular charge transfer (ICT) event. nih.gov The efficiency of this charge separation is critical for applications in photovoltaics and photocatalysis.

Charge Transport : In organic electronic materials, charge moves by "hopping" between adjacent molecules. The efficiency of this process depends on two key parameters that can be modeled computationally: the reorganization energy (λ) and the electronic coupling (transfer integral, V).

Reorganization Energy (λ) : This is the energy required for a molecule to change its geometry from its neutral-state equilibrium to its charged-state equilibrium. A lower reorganization energy facilitates faster charge hopping. DFT is used to calculate the optimized geometries and energies of both the neutral and ionized states to determine λ.

Electronic Coupling (V) : This term quantifies the strength of the electronic interaction between adjacent molecules, which is highly dependent on their relative distance and orientation. Stronger π-π stacking generally leads to larger electronic coupling. Quantum chemical calculations on molecular pairs or clusters are used to estimate this value. Carbazole derivatives are well-known for their effective hole-transporting capabilities, which can be understood and optimized using these modeling techniques. nih.govresearchgate.net

Computational Predictions for Optoelectronic and Sensing Behavior

Computational modeling allows for the prediction of how this compound might perform in specific applications before synthesis and device fabrication.

Optoelectronic Behavior : Based on the properties calculated in the previous sections, predictions can be made about the molecule's suitability for devices like Organic Light-Emitting Diodes (OLEDs).

Emission Color : The energy of the S1 state, calculated by TD-DFT, directly correlates with the emission wavelength. Carbazole derivatives are often investigated as hosts for phosphorescent emitters or as blue fluorescent emitters themselves. ub.edu The calculated HOMO-LUMO gap provides a first approximation of the emission color. nih.gov

Charge Injection/Transport : The calculated HOMO and LUMO energy levels indicate how well charges (holes and electrons) can be injected from electrodes into the organic material. The hole-transporting nature of carbazole suggests the HOMO level is well-aligned for hole injection from common anodes. researchgate.net The charge transport modeling described in section 3.4 predicts the mobility of these charges through the material, a key factor in device efficiency. researchgate.net

Sensing Behavior : The carboxylic acid group provides a potential binding site for analytes, making the molecule a candidate for a chemical sensor. Computational modeling can predict its sensing behavior. For instance, the binding of an analyte (like a metal ion or a small molecule) to the carboxylic acid group would alter the electronic structure of the entire molecule. DFT and TD-DFT calculations can be performed on the molecule-analyte complex to predict how this binding event would change the absorption or fluorescence spectrum. A significant and detectable shift in the emission color or intensity upon binding would indicate a viable sensing mechanism.

Advanced Spectroscopic and Electronic Characterization in Research Contexts

Elucidating Electronic Transitions via UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and photoluminescence (PL) spectroscopies are fundamental tools for investigating the electronic transitions in 9-Phenyl-9H-carbazole-3-carboxylic acid. The absorption spectrum reveals the energies required to promote electrons from the ground state to various excited states, while the emission spectrum provides information about the energy released upon relaxation from the lowest excited state back to the ground state.

The electronic properties of the 9-phenyl-9H-carbazole framework are characterized by π–π* transitions. In derivatives of 9-phenyl-9H-carbazole, a low-energy absorption band is typically observed, which is attributed to the spin-allowed π–π* transition of the carbazole (B46965) moiety. nih.gov This transition can also exhibit weak intramolecular charge transfer (ICT) character. nih.gov For instance, a series of 9-phenyl-9H-carbazole-based o-carboranyl compounds all displayed a low absorption band centered at approximately 329 nm, with a shoulder extending to 350 nm. nih.gov The emission spectra of these compounds are highly dependent on their physical state. In solution at room temperature, they often exhibit weak emission, which can be attributed to a locally excited (LE) state of the 9-phenyl-9H-carbazole moiety. nih.gov However, in rigid states, such as in frozen solutions or thin films, intense emission at longer wavelengths (e.g., ~540 nm) is often observed, which is assigned to an ICT transition. nih.gov This phenomenon is sometimes linked to aggregation-induced emission (AIE).

The photophysical properties are sensitive to the substituents on the carbazole and phenyl rings. Electron-donating groups can cause a red-shift in the emission wavelength. beilstein-journals.org For example, in a study of 9-phenyl-9-phosphafluorene oxide derivatives with carbazole moieties, the introduction of tert-butyl, carbazole, or phenyl groups on the carbazole unit resulted in a red-shift of the emission maximum compared to the unsubstituted analogue. beilstein-journals.org The absorption and emission spectra of a carbazole derivative, 2-nitro-3-phenyl-9H-carbazole, show an absorption band from 260 nm to 410 nm, with a broad peak around 350 nm, and a dominant blue-violet emission peak at 400 nm when excited at 350 nm. nih.gov

Table 1: Representative Photophysical Data for 9-Phenyl-9H-carbazole Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State |

|---|---|---|---|

| 9-Phenyl-9H-carbazole-based o-carborane | ~329 | ~535 | THF at 77 K |

| 2-Nitro-3-phenyl-9H-carbazole | ~350 | 400 | CH2Cl2 |

This table provides representative data from related compounds to illustrate the typical spectroscopic properties.

Understanding Charge Transfer Dynamics with Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, such as time-resolved fluorescence spectroscopy and femtosecond transient absorption (fs-TA) spectroscopy, are powerful methods for probing the dynamics of excited states and intramolecular charge transfer (ICT) processes in carbazole derivatives. rsc.orgrsc.orgresearchgate.netnih.gov These techniques monitor the temporal evolution of excited states on timescales ranging from femtoseconds to nanoseconds. nd.edu

Upon photoexcitation, molecules like this compound can undergo ICT, where electron density is transferred from the electron-donating carbazole moiety to an electron-accepting part of the molecule or a neighboring molecule. Time-resolved fluorescence studies can reveal the lifetimes of different excited states, including the locally excited (LE) state and the charge transfer (CT) state. rsc.orgjst.go.jp For instance, time-resolved photoluminescence measurements on carbazole interacting with picric acid suggested that the fluorescence quenching mechanism is static, arising from ground-state complex formation rather than dynamic quenching of the excited state. rsc.orgnih.gov

Femtosecond transient absorption spectroscopy allows for the direct observation of excited-state absorption, stimulated emission, and the formation of different transient species, such as triplet states. researchgate.netnd.edunih.govresearchgate.net In a study of a carbazole-based sulfone derivative, fs-TA revealed the rapid formation of an excited state within picoseconds, followed by the appearance of a triplet-triplet absorption signal, providing insight into the intersystem crossing process. researchgate.net These studies are crucial for understanding the mechanisms of phenomena like thermally activated delayed fluorescence (TADF) in carbazole-containing materials.

Probing Molecular Vibrations and Structure through Raman and Infrared (IR) Spectroscopy for mechanistic insights

The IR and Raman spectra of carbazole and its N-substituted derivatives have been studied extensively. scilit.comrsc.org The vibrational modes of the carbazole core, including C-H, C-C, and C-N stretching and bending vibrations, can be identified. For the carboxylic acid group, characteristic vibrational bands are expected. The C=O stretching vibration of a carboxylic acid typically appears in the range of 1690–1750 cm⁻¹ for the protonated form (COOH). nih.gov The coupling of the OH in-plane bending and C-O stretching vibrations in dimeric carboxylic acids gives rise to strong absorption bands around 1420 cm⁻¹ and 1300 cm⁻¹, while the out-of-plane OH deformation vibration is observed near 935 cm⁻¹. royalsocietypublishing.org The position of these bands can be influenced by the position of the carboxyl group on the carbazole ring. mdpi.com

By combining experimental spectra with computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. rsc.org This combined approach has been used to show that the infrared spectra of N-substituted carbazoles are best explained by considering the presence of both monomers and dimers. rsc.org Such analyses provide a deeper understanding of the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which can influence the material's bulk properties.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbazole N-H (in unsubstituted carbazole) | N-H Stretch | ~3415 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Carboxylic Acid O-H | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O | C=O Stretch | 1690-1750 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Carboxylic Acid C-O/O-H bend | C-O Stretch / O-H Bend | 1210-1440 |

This table presents expected vibrational frequencies based on data for carbazoles and carboxylic acids.

Investigating Electronic Configurations and Surface Interactions with X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS can provide valuable information about the electronic environment of the constituent elements: carbon (C), nitrogen (N), and oxygen (O).

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state. High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions can be deconvoluted to identify different chemical environments.

For a molecule like this compound, the C 1s spectrum is expected to show multiple components corresponding to carbon atoms in different functional groups: the aromatic rings of the carbazole and phenyl groups (C-C, C-H), the C-N bond, and the carboxyl group (O=C-O). The N 1s spectrum would show a peak corresponding to the nitrogen atom in the carbazole ring. The O 1s spectrum would exhibit a peak characteristic of the oxygen atoms in the carboxylic acid group. For instance, in phytic acid-modified boron nitride nanosheets, the C 1s spectrum was deconvoluted into peaks for C–B, C–C/C–H, C–OH/C–O, and O═C–O bonds at 282.4, 284.4, 286.1, and 287.8 eV, respectively. acs.org The N 1s spectrum showed peaks for N–B, N–H, and N–C bonds at 396.1, 397.5, and 398.8 eV. acs.org While these values are for a different system, they illustrate the level of detail that can be obtained from XPS.

Table 3: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| C | 1s | Aromatic (C-C, C-H) | ~284.8 |

| C | 1s | C-N | ~286.0 |

| C | 1s | Carboxyl (O=C-O) | ~288.5 |

| N | 1s | Carbazole | ~400.0 |

This table provides estimated binding energies based on typical values for organic compounds containing these functional groups.

Solid-State and Solution-Phase Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in both solution and the solid state. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation and conformational analysis.

In solution-phase NMR, the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum reveal the connectivity of the protons and their relative numbers. The ¹³C NMR spectrum provides information about the carbon skeleton. For 9-phenylcarbazole (B72232), characteristic signals for the protons on the carbazole and phenyl rings are observed. The presence of a carboxylic acid group at the 3-position of the carbazole ring would be expected to cause a downfield shift for the adjacent aromatic protons due to its electron-withdrawing nature.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of the molecule in the solid phase, which can be different from its conformation in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to study polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 9-Phenyl-9H-carbazole Core | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |---|---|---| | H-1, H-8 | ~8.15 | C-1, C-8 | ~109.5 | | H-4, H-5 | ~7.40 | C-4, C-5 | ~120.4 | | H-2, H-7 | ~7.45 | C-2, C-7 | ~120.2 | | H-3, H-6 | ~7.70 | C-3, C-6 | ~120.9 | | Phenyl H | ~7.3-7.6 | Phenyl C | ~126-140 | | C-4a, C-4b | - | C-4a, C-4b | ~123.5 | | C-9a, C-9b | - | C-9a, C-9b | ~140.6 |

This table is based on data for 9-phenylcarbazole and provides a reference for the expected chemical shifts. The presence of a carboxylic acid at the 3-position will alter these values, particularly for the nearby nuclei.

Electrochemical Characterization for Redox Potentials and Charge Injection Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of this compound and evaluating its potential as a charge-transporting material in electronic devices. CV provides information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The carbazole moiety is known to be electrochemically active and can be reversibly oxidized. The oxidation potential of 9-phenylcarbazoles is sensitive to the nature and position of substituents on the carbazole ring. nih.govntu.edu.tw Electron-withdrawing groups, such as a carboxylic acid, are expected to increase the oxidation potential, making the compound more difficult to oxidize. This, in turn, lowers the HOMO energy level. Conversely, electron-donating groups lower the oxidation potential and raise the HOMO level. scispace.com

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials measured by CV. These energy levels are critical for determining the efficiency of charge injection and transport in organic light-emitting diodes (OLEDs) and other electronic devices, as they dictate the energy barriers for charge transfer between adjacent layers. For example, the HOMO energy level of poly(9-vinylcarbazole) is approximately -5.9 eV. nih.gov The HOMO-LUMO gap can also be estimated from the onset of the absorption band in the UV-Vis spectrum. Theoretical calculations are often used in conjunction with experimental data to provide a more complete picture of the electronic structure. nankai.edu.cn

Table 5: Representative Electrochemical Data for 9-Phenylcarbazole Derivatives

| Compound | Oxidation Potential (Eox vs. Fc/Fc⁺, V) | Estimated HOMO (eV) |

|---|---|---|

| 9-Phenylcarbazole | +1.38 (irreversible) | - |

| 3,6-dibromo-9-phenylcarbazole | +1.49 | - |

| 9-phenyl-3,6-di-tert-butyl-carbazole | +1.23 | - |

| Carbazole D-A-D compound 1 | - | -5.44 |

This table presents data for related 9-phenylcarbazole compounds to illustrate the range of oxidation potentials and HOMO energy levels. The values for this compound would be influenced by the carboxylic acid group.

Applications of 9 Phenyl 9h Carbazole 3 Carboxylic Acid in Advanced Materials and Technologies

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The carbazole (B46965) unit is well-known for its excellent hole-transporting capabilities and high thermal stability, making it a favored component in the design of materials for organic electronic devices. The 9-phenyl-9H-carbazole core provides a robust framework whose electronic properties can be fine-tuned through chemical modification, particularly at the carboxylic acid position.

9-Phenyl-9H-carbazole-3-carboxylic acid serves as a crucial precursor for synthesizing a variety of hole-transporting materials (HTMs) and, less commonly, electron-transporting materials (ETMs). The carboxylic acid group acts as a versatile chemical handle for esterification, amidation, or cross-coupling reactions, allowing for the attachment of other functional groups to enhance charge carrier mobility, thermal stability, and energy level alignment within a device.

Derivatives of 9-phenyl-9H-carbazole are extensively studied as HTMs in both OLEDs and perovskite solar cells. researchgate.net These materials are designed to facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs or the perovskite layer in solar cells. osti.gov The carbazole core provides the necessary electron-donating character, and the N-phenyl group can enhance the material's morphological stability. By modifying the core structure, for instance, by creating dimers or oligomers starting from precursors like this compound, researchers can achieve higher glass transition temperatures (Tg), which contributes to the longevity and durability of the device. nih.govmdpi.com

While carbazole derivatives are predominantly used for hole transport, strategic molecular design can produce materials with electron-transporting properties. By incorporating strong electron-withdrawing groups, often through reactions involving the carboxylic acid moiety, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. rsc.org For example, A–D–A′ (Acceptor-Donor-Acceptor) type molecules, where carbazole is the donor, have been developed as ETMs, exhibiting significantly higher electron currents compared to traditional materials. rsc.org

Table 1: Performance of OLEDs Utilizing Carbazole-Based Hole-Transporting Materials

This table showcases the performance of devices using various phenyl-carbazole derivatives as the hole-transporting layer (HTL), demonstrating their impact on device efficiency.

| HTL Material | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |

| P-Cvz-3 | ITO/HTL/Alq₃/LiF/Al | - | 5.64 | - | - |

| CZPT (Host) | ITO/NPB/CZPT:Ir(ppy)₃/BCP/Alq₃/LiF/Al | 7000 | - | - | - |

| CNPhCz (Host) | ITO/TAPC/CNPhCz:FIrpic/TPBi/LiF/Al | - | - | 86.1 | 24.4 |

Data compiled from various studies on carbazole derivatives. epa.govrsc.orgresearchgate.net

In phosphorescent OLEDs (PHOLEDs), an emissive layer is typically composed of a host material doped with a phosphorescent guest (emitter). The host material plays a critical role in charge transport and energy transfer to the guest. Derivatives of this compound are excellent candidates for host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the guest molecule and prevent energy back-transfer. rsc.org

By synthesizing bipolar host materials that can transport both holes and electrons, device efficiency and stability can be significantly improved. The 9-phenyl-carbazole unit serves as the hole-transporting part, and an electron-transporting moiety can be attached via the carboxylic acid group. For instance, novel carbazole derivatives have been designed using an ortho-linkage strategy to create host materials for efficient blue and green PHOLEDs. rsc.org Similarly, bipolar molecules like 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which incorporate the carbazole moiety, have been successfully used as hosts for green phosphorescent emitters. researchgate.net

Contributions to Photocatalysis and Photoredox Chemistry

The electron-rich nature and favorable photophysical properties of the carbazole scaffold make it suitable for applications in photocatalysis. Upon photoexcitation, carbazole derivatives can act as potent single-electron donors or acceptors, initiating a wide range of chemical transformations.

This compound can be a starting point for designing organic photocatalysts. The carbazole core acts as the light-harvesting unit, and its redox potential can be tuned by introducing different substituents. The carboxylic acid group allows for the incorporation of electron-withdrawing or -donating groups to precisely control the catalyst's excited-state redox properties.

For example, carbazole-based photocatalysts incorporating a dicyanovinyl acceptor have been developed for the visible-light-driven synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles. rsc.org These reactions proceed via an oxidative quenching cycle of the photocatalyst, eliminating the need for metal catalysts or external oxidants. rsc.org Another prominent example is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a powerful organic photoredox catalyst used in various transformations, including C-H functionalizations. beilstein-journals.org The fundamental carbazole structure, which can be derived from precursors like this compound, is key to its catalytic activity.

Aromatic carboxylic acids can undergo photoinduced decarboxylation, a reaction of significant interest in organic synthesis and mechanistic studies. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). nih.gov This is often followed by efficient intersystem crossing to a triplet state (T₁).

In the triplet state, the molecule can undergo further reactions. For related compounds like o-acetylphenylacetic acid, studies have shown that the process involves a 1,5-hydrogen shift to form a triplet 1,4-biradical. nih.gov Subsequent intersystem crossing to the singlet state is followed by several possible pathways, including intramolecular cyclization or unimolecular decarboxylation, which releases CO₂. nih.gov The exact pathway and quantum yield can be influenced by the molecular structure and the presence of other reagents. This photoinduced decarboxylation can be a key step in certain photoredox catalytic cycles, where the resulting radical intermediate participates in the desired chemical transformation. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole core makes it an excellent platform for building chemical sensors and fluorescent probes. nbinno.com The emission properties of these probes can be designed to change upon interaction with a specific analyte, allowing for its detection with high sensitivity.

This compound is a valuable synthon for creating such probes. The carbazole unit acts as the fluorophore, while the carboxylic acid group provides a convenient site to attach a recognition unit (receptor) that selectively binds to the target analyte. This binding event alters the electronic structure of the molecule, leading to a detectable change in the fluorescence signal, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength (ratiometric sensing). researchgate.net

Carbazole-based fluorescent probes have been developed for a wide range of analytes. For instance, a probe synthesized from a carbazole derivative was designed for the selective detection of formaldehyde (B43269) based on an aza-Cope reaction. researchgate.net Another study reported a 9-benzyl-9H-carbazole derivative that acts as a chemosensor for cerium(III) ions, showing a significant increase in fluorescence intensity upon binding. clockss.org The versatility of the carbazole structure allows for the design of probes for environmental pollutants, metal ions, and biologically important molecules. nbinno.comclockss.org

Table 2: Characteristics of Carbazole-Based Fluorescent Probes

This table summarizes the performance of different fluorescent probes derived from the carbazole scaffold for the detection of specific analytes.

| Probe Name/Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| SO-GJP | Formaldehyde (FA) | Aza-Cope Rearrangement | - |

| NTPC | ClO⁻ | Ratiometric Response | 71.4 nM |

| NTPC | N₂H₄ | Ratiometric Response | 0.6 μM |

| Bncz 1 | Cerium (Ce³⁺) | Fluorescence Enhancement | 7.269 × 10⁻⁶ M |

Data compiled from studies on various carbazole-based sensors. researchgate.netclockss.org

Sensing Mechanisms Leveraging Carbazole Fluorescence and Structure-Property Relationships

The carbazole moiety is an excellent fluorophore, characterized by a large π-conjugated rigid planar structure that gives rise to strong fluorescence emissions. rsc.org This intrinsic optical property is central to its use in chemical sensors. The sensing mechanisms are primarily based on the modulation of the carbazole's fluorescence intensity or wavelength in the presence of a target analyte.

Key sensing mechanisms include:

Fluorescence Quenching ("Turn-Off"): This is the most common mechanism, where the interaction between the carbazole derivative and an analyte leads to a decrease or complete suppression of its fluorescence. rsc.org This quenching can occur through several photophysical processes. For instance, in the detection of electron-deficient nitroaromatic compounds like picric acid, the mechanism often involves a combination of an inner filter effect (IFE), Förster resonance energy transfer (FRET), and photo-induced electron transfer (PET). mdpi.comresearchgate.net The electron-rich carbazole unit donates an electron to the excited state of the electron-deficient analyte, resulting in the non-radiative decay of the fluorophore. mdpi.comresearchgate.net Similarly, the presence of certain metal ions, such as Cu²⁺ and Fe³⁺, can quench the fluorescence of carbazole-based sensors through electron or energy transfer processes. researching.cnnih.gov

Fluorescence Enhancement ("Turn-On"): In this mechanism, a probe that is initially non-fluorescent or weakly fluorescent becomes highly emissive upon binding with a specific analyte. nih.gov This can be achieved by designing a molecule where a quenching process, such as PET, is active in the free probe. Upon binding the analyte, this quenching pathway is inhibited, restoring the fluorescence of the carbazole unit. researchgate.net For example, a carbazole-based probe for hydrazine (B178648) detection showed a marked fluorescence enhancement upon reaction. researchgate.net

Intramolecular Charge Transfer (ICT): The structure of 9-phenyl-9H-carbazole allows for the creation of donor-π-acceptor (D-π-A) systems. The carbazole group typically acts as the electron donor. The interaction with an analyte can significantly alter the ICT character of the molecule, leading to a detectable change in the fluorescence emission, such as a spectral shift. rsc.org The formation of a complex with an analyte can disrupt the ICT effect, leading to fluorescence quenching. rsc.org

The structure-property relationship is critical. The nitrogen atom of the carbazole ring, and in some cases the carboxylic acid group, can act as binding sites. rsc.orgnih.gov For example, the N-H group of a carbazole can form a ground-state complex with the nitro group of an aromatic compound through electrostatic interactions, leading to static quenching. rsc.orgnih.gov The introduction of specific functional groups onto the carbazole skeleton allows for the tuning of selectivity and sensitivity towards different analytes. nih.govmdpi.com

| Sensing Mechanism | Description | Typical Analytes | Underlying Process |

| Fluorescence Quenching | Fluorescence intensity decreases upon analyte binding. | Nitroaromatics, Metal Ions (Cu²⁺, Fe³⁺) | PET, FRET, IFE, Static Complex Formation |

| Fluorescence Enhancement | Fluorescence intensity increases upon analyte binding. | Hydrazine, Halide Anions | Inhibition of PET, ESPT |

| Ratiometric Sensing | Change in the ratio of fluorescence intensities at two different wavelengths. | pH, Metal Ions | Changes in ICT, Excimer/Exciplex Formation |

Integration into Polymer Matrices and Metal-Organic Frameworks (MOFs) for Sensor Platforms

To create robust and practical sensor devices, this compound and its derivatives are often incorporated into larger, solid-state structures like polymer matrices and metal-organic frameworks (MOFs). mdpi.comacs.org This integration immobilizes the sensing unit, prevents aggregation-caused quenching in many cases, and can enhance sensor stability, reusability, and selectivity. acs.org

Metal-Organic Frameworks (MOFs): The carboxylic acid group of the molecule makes it an ideal organic linker for the synthesis of luminescent MOFs (LMOFs). mdpi.comresearchgate.net In these structures, the carbazole units are arranged in a highly ordered, porous framework held together by coordination bonds with metal ions (e.g., Zn²⁺, Cd²⁺). mdpi.comresearchgate.net The porosity of the MOF allows for the efficient diffusion of analytes to the carbazole sensing sites within the framework. researchgate.net

The MOF architecture offers several advantages:

High Sensitivity: The pre-concentration of analytes within the MOF pores can lead to very low detection limits. mdpi.comresearchgate.net

Selectivity: The pore size and chemical environment of the MOF can be tuned to selectively admit or bind certain analytes, improving sensor specificity. researchgate.netrsc.org

Antenna Effect: In some rare-earth MOFs, the carbazole ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center (e.g., Eu³⁺, Tb³⁺), which then emits light. acs.orgresearchgate.net This ligand-to-metal energy transfer can be modulated by analytes, forming the basis for ratiometric sensing. acs.org

Carbazole-based MOFs have been successfully employed as highly selective and sensitive fluorescent sensors for detecting nitroaromatic explosives like picric acid, as well as antibiotics and pesticides. mdpi.comresearchgate.netrsc.org

Polymer Matrices: Carbazole derivatives can be incorporated into porous organic polymers (POPs) or other polymer matrices. acs.org This can be achieved by polymerizing monomers that already contain the carbazole unit. These fluorescent porous polymers combine the sensing capability of the carbazole moiety with the processability and stability of polymers. Such platforms have been developed for the detection of various pesticides in water, where the polymer's porosity facilitates interaction with the analytes, leading to fluorescence quenching. acs.org

Application in Advanced Polymer Synthesis and Functionalization

The carbazole ring is a valuable component in polymer science due to its excellent hole-transporting ability, high thermal stability, and photoactive properties. researchgate.netmdpi.comnih.gov this compound serves as a versatile building block for creating functional polymers through different synthetic strategies.

Monomer for Conjugated Polymers and Polymeric Scaffolds

This compound and related derivatives can be used as monomers to synthesize conjugated polymers. In these materials, the carbazole units are part of the polymer backbone, creating a continuous π-conjugated system. mdpi.com This conjugation is responsible for the unique electronic and optical properties of the polymers. acs.orgbohrium.com

The properties of these polymers are highly dependent on the way the carbazole units are linked together (the "connectivity"). nih.govmdpi.com Linkages at the 2,7-positions of the carbazole ring generally lead to more effective conjugation and lower band gaps compared to linkages at the 3,6-positions. mdpi.comnih.gov

Synthesis of these polymers is often achieved through metal-catalyzed cross-coupling reactions like Suzuki or Yamamoto polymerization. mdpi.comacs.org The resulting conjugated polymers exhibit a range of important properties:

Good Solubility: The introduction of substituents, such as the phenyl group at the N-9 position, can improve the solubility of the polymers in common organic solvents, which is crucial for solution-based processing. mdpi.com

Thermal Stability: Polycarbazoles are known for their excellent thermal stability, with decomposition temperatures often exceeding 300-400 °C. mdpi.commdpi.com

Tunable Optoelectronic Properties: By copolymerizing carbazole monomers with different electron-donating or electron-accepting comonomers, the energy levels (HOMO/LUMO) and the optical band gap of the resulting polymer can be precisely tuned. mdpi.comscispace.com This makes them suitable for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netacs.org

High Hole Mobility: The carbazole unit is an excellent hole transporter, and polymers based on poly(2,7-carbazole) have shown promising hole mobilities, making them valuable as p-type semiconductors. acs.orgacs.org

| Polymer Property | Influence of Carbazole Monomer | Typical Values/Observations |

| Thermal Stability (Td) | The rigid carbazole backbone imparts high thermal stability. | Decomposition temperatures often >340 °C. mdpi.com |

| Solubility | N-substitution (e.g., with a phenyl group) enhances solubility. | Soluble in common organic solvents like THF, chloroform. mdpi.com |

| Optical Band Gap | Tunable by copolymerization and linkage position. | 1.93–1.99 eV for some 2,7-carbazole copolymers. scispace.com |

| Electrochemical Properties | Acts as a p-type (hole-transporting) material. | Facile oxidation at ca. +0.5–0.7 V vs. Fc/Fc⁺. mdpi.com |

Side-Chain Functionalization in Tailored Polymer Architectures

An alternative to incorporating the carbazole unit into the polymer backbone is to attach it as a pendant group or side chain. mdpi.comtandfonline.com In this architecture, a conventional polymer backbone (e.g., polymethacrylate, polystyrene) provides the structural properties, while the carbazole side chains impart specific electronic or optical functions. tandfonline.com

This approach offers distinct advantages:

Decoupling of Properties: The mechanical properties of the polymer (determined by the backbone) can be optimized independently of the optoelectronic properties (determined by the carbazole side chain).

Bipolar Carrier Transport: By synthesizing polymers that contain both electron-transporting units (like oxadiazole) and hole-transporting carbazole units in the same side chain, materials with bipolar carrier-transporting ability can be created. tandfonline.com Such polymers are highly desirable for single-layer OLED devices. tandfonline.com

High Chromophore Density: A high concentration of the active carbazole units can be achieved without disrupting the polymer backbone.

Polymers with carbazole side chains are synthesized either by polymerizing a monomer that already carries the carbazole unit (e.g., a carbazole-substituted styrene) or by post-polymerization modification where the carbazole group is attached to a pre-existing reactive polymer. acs.orgrsc.org These materials have found applications in photorefractive materials, where the carbazole moieties serve as charge transporters. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. This compound is well-suited for designing self-assembling systems due to its combination of a rigid, aromatic core and a hydrogen-bonding functional group.

The primary non-covalent interactions driving the self-assembly of this molecule and its derivatives are:

Hydrogen Bonding: The carboxylic acid group is a powerful functional group for directing self-assembly. It can form strong and directional hydrogen bonds, often leading to the formation of dimeric pairs or extended one-dimensional chains.

π–π Stacking: The large, planar, and electron-rich surface of the carbazole ring system promotes intermolecular π–π stacking, which helps to stabilize the assembled structures.

Dipole-Dipole Interactions: Some carbazole derivatives can self-assemble in a cooperative manner driven by the head-to-tail alignment of molecular dipoles. nih.gov

These interactions can lead to the formation of various supramolecular architectures. For instance, amphiphilic carbazole derivatives, which have both hydrophilic and hydrophobic parts, can self-assemble in solution to form structures like micelles or vesicles. nih.govresearchgate.net The study of carbazole-based molecules for the formation of self-assembled monolayers (SAMs) on surfaces like indium tin oxide (ITO) is also an active area of research, where the molecules create an ordered interface layer that can modify the electronic properties of the surface. mdpi.com The ability to form these ordered assemblies is being explored for applications in solution-processable resistive memory devices. nih.govresearchgate.net

Derivatization and Functionalization Strategies for 9 Phenyl 9h Carbazole 3 Carboxylic Acid

Esterification and Amidation Reactions for Diverse Linkages and Tunable Properties

The carboxylic acid group at the C3-position of the 9-phenyl-9H-carbazole core is a prime site for derivatization through esterification and amidation reactions. These classic transformations are fundamental for introducing a vast array of functional groups and for linking the carbazole (B46965) unit to other molecular components or polymer backbones.

Esterification reactions allow for the conversion of the carboxylic acid into esters. This is often achieved by reacting the acid with various alcohols under acidic conditions or by using coupling agents. The resulting ester linkage can modulate the molecule's solubility, electronic properties, and morphology in the solid state. For instance, converting the acid to a methyl or ethyl ester can increase its solubility in organic solvents, facilitating processing for device fabrication. More complex alcohols can be used to introduce specific functionalities, such as polymerizable groups or moieties that promote intermolecular interactions.

Amidation reactions, forming an amide bond by reacting the carboxylic acid with a primary or secondary amine, offer another powerful route for functionalization. Amide bonds are generally more robust than ester linkages and provide different electronic and hydrogen-bonding characteristics. This strategy is frequently used to link the 9-phenyl-9H-carbazole core to other hole-transporting units, such as triphenylamines, or to electron-accepting moieties to create bipolar materials essential for efficient OLEDs. researchgate.net The specific choice of the amine component can significantly alter the final compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its charge injection and transport capabilities.

Post-Synthetic Modification for Enhanced Performance in Specific Applications

Post-synthetic modification refers to the chemical alteration of a derivative of 9-phenyl-9H-carbazole-3-carboxylic acid after its initial synthesis. This approach is particularly valuable for fine-tuning material properties without re-designing the entire synthetic route. A key target for such modification is the N-phenyl ring.

Research has demonstrated that the electronic environment of the 9-phenyl-9H-carbazole core can be systematically tuned by introducing different functional groups onto the phenyl ring. mdpi.com For example, in a series of related 9-phenyl-9H-carbazole derivatives where an ortho-carborane cage was attached, the electron-donating ability of substituents on the 9-phenyl group was varied (e.g., -F, -H, -CH₃, -C(CH₃)₃). mdpi.com This study revealed that increasing the electron-donating strength of the substituent progressively enhanced the quantum yields and radiative decay constants of the materials in the film state. mdpi.com This highlights how post-synthetic modification of the phenyl ring can directly impact the radiative efficiency of luminophores, a critical parameter for OLED performance. Such modifications can be achieved through standard aromatic substitution reactions, allowing for a modular approach to optimizing material performance.

Introduction of Auxiliary Chromophores, Redox Centers, or Recognition Units

To create multifunctional materials, the this compound framework can be functionalized by attaching auxiliary units with specific properties. These units can include other chromophores to alter light absorption and emission, redox-active centers to modulate electronic behavior, or recognition units for sensing applications.

A notable example is the introduction of a closo-ortho-carborane cage at the C3-position of the 9-phenyl-9H-carbazole moiety. mdpi.com The carborane cage acts as a weak electron-accepting group, and its presence leads to the formation of a donor-acceptor dyad. These compounds exhibit intense yellowish emission in the solid state, attributed to an intramolecular charge transfer (ICT) transition involving the o-carborane. mdpi.com This demonstrates how appending a redox center can induce desirable photophysical properties like aggregation-induced emission.

Another common strategy involves linking the carbazole core to other well-known electroactive moieties. For instance, derivatives can be coupled with triphenylamine (B166846) units, which are excellent hole-transporting groups, to create materials with enhanced hole mobility for OLEDs and perovskite solar cells. researchgate.netnih.gov These complex structures are often synthesized using cross-coupling reactions, such as the Suzuki coupling, where a boronic acid or ester derivative of one component is reacted with a halide of the other. nih.gov

Table 1: Photophysical Data for 9-Phenyl-9H-carbazole-Based o-Carboranyl Compounds in Film State mdpi.com

This table showcases how modifying the 9-phenyl group (substituent R) influences the emission properties.

| Compound | Substituent (R) on Phenyl Group | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) [%] |

| 1F | -F | 540 | 25 |

| 2P | -H | 542 | 31 |

| 3M | -CH₃ | 544 | 33 |

| 4T | -C(CH₃)₃ | 546 | 36 |

Polymerization of Derivatives for Macro-Molecular Architectures and Thin Films

Transforming small-molecule derivatives of this compound into polymers is a key strategy for fabricating large-area, solution-processable thin films for electronic devices. Polymerization offers advantages in terms of morphological stability, film-forming properties, and mechanical robustness.

The first step in this strategy is to introduce a polymerizable functional group onto the molecule. This is typically done by modifying the carboxylic acid. For example, the acid can be esterified with a vinyl-containing alcohol (e.g., 2-hydroxyethyl methacrylate) or reacted with an amine bearing a polymerizable moiety (e.g., allylamine). This converts the core molecule into a monomer that can participate in various polymerization reactions.

Alternatively, a polymerizable group like a vinyl or norbornene unit can be attached at the carbazole nitrogen instead of the phenyl group. For instance, the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been reported as a monomer for producing high-potential redox polymers. mdpi.com Similarly, carbazole-substituted norbornene has been copolymerized with ethylene (B1197577) to create polymers incorporating the carbazole side chain. researchgate.net These approaches can be adapted to derivatives of this compound. Once the monomer is synthesized, it can be polymerized through methods such as:

Chain-growth polymerization: (e.g., free-radical, cationic) for vinyl- or acrylate-functionalized monomers.

Ring-opening metathesis polymerization (ROMP): for norbornene-functionalized monomers.

Step-growth polymerization: where the carbazole unit is part of a bifunctional monomer (e.g., a diamine or dihalide) used in polycondensation reactions to form polyamides or polyarylates. researchgate.net

These polymeric materials, bearing the functional 9-phenyl-9H-carbazole-3-carboxylate side chains, can then be processed into thin films via techniques like spin-coating, which is crucial for the scalable manufacturing of organic electronic devices. researchgate.net

Emerging Research Directions and Future Prospects

Exploration in Quantum Dots and Nanomaterial Hybrid Systems

The integration of carbazole (B46965) derivatives with quantum dots (QDs) and other nanomaterials is a burgeoning field aimed at creating hybrid systems with novel synergistic properties. 9-Phenyl-9H-carbazole-3-carboxylic acid is a particularly suitable candidate for this purpose due to its inherent functionalities. The carboxylic acid group (–COOH) serves as an effective anchor, enabling the molecule to be covalently bonded to the surface of various nanomaterials, including semiconductor QDs. cd-bioparticles.netnih.gov This surface functionalization is critical for passivating surface defects, improving the colloidal stability of the nanoparticles, and facilitating efficient electronic communication between the organic molecule and the inorganic nanocrystal. cd-bioparticles.net

Once anchored, the 9-phenyl-9H-carbazole moiety can fulfill several roles. Its well-defined hole-transporting capability can be leveraged to create efficient hole-extraction layers in QD-based optoelectronic devices, such as light-emitting diodes (QLEDs) and solar cells. mdpi.com The carbazole unit can act as a bridge, facilitating charge transfer to or from the quantum dot core. Furthermore, the intrinsic fluorescence of the carbazole derivative can be used in conjunction with the size-tunable emission of QDs to design sophisticated sensors and imaging agents based on Förster Resonance Energy Transfer (FRET). nih.gov Research in this area focuses on optimizing the linkage chemistry and understanding the interfacial electronic dynamics to maximize the performance of these hybrid systems. The high thermal resistance and photochemical stability associated with poly(carbazole) materials further suggest that such hybrid systems could exhibit enhanced durability. taylorfrancis.com

Integration with Advanced Supramolecular Assemblies for Controlled Functionality

Supramolecular chemistry, which relies on non-covalent interactions to build complex, functional architectures, represents another exciting frontier for this compound. The molecule possesses distinct features that are highly conducive to forming ordered, self-assembled structures. The carboxylic acid group is a powerful and reliable hydrogen-bonding motif, capable of forming robust and highly directional interactions, such as the common carboxylic acid dimer synthon. This allows for the programmed assembly of molecules into one-, two-, or three-dimensional networks. researchgate.net

In parallel, the large, flat surface of the carbazole core promotes strong π-π stacking interactions. nih.gov The interplay between hydrogen bonding and π-stacking can lead to the formation of highly organized structures like nanofibers, gels, and liquid crystals. nih.govcarloneresearch.eu By carefully designing the system, the specific arrangement of the carbazole units within these assemblies can be controlled, thereby tuning the bulk photophysical and electronic properties of the material. This controlled functionality is highly sought after for applications in molecular electronics, sensing, and catalysis. Researchers are exploring how modifications to the carbazole structure influence binding affinity and selectivity, which could lead to innovations in synthetic receptor design for specific ions or molecules. researchgate.netcarloneresearch.eu

Advanced Computational Design and High-Throughput Screening of Next-Generation Carbazole Systems

The development of next-generation materials is increasingly driven by computational chemistry, which allows for the prediction of molecular properties before undertaking complex and resource-intensive synthesis. Carbazole derivatives, including systems based on the this compound scaffold, are excellent candidates for computational design and analysis. Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately model the geometric and electronic structures of these molecules. researchgate.netmdpi.comtandfonline.com

These computational tools enable the calculation of key performance-related parameters, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, charge transport reorganization energies, and optical absorption and emission spectra. tandfonline.com By systematically modifying the molecular structure in silico—for instance, by adding different substituent groups—scientists can create vast virtual libraries of candidate molecules and predict their suitability for specific applications, such as hole-transport materials, hosts for phosphorescent emitters, or sensitizers in solar cells. mdpi.comresearchgate.net

This computational-first approach is often coupled with high-throughput screening (HTS) methodologies. rsc.org HTS leverages automation to rapidly synthesize and test large libraries of compounds, validating the predictions from computational models. This synergistic combination of computational design and experimental screening dramatically accelerates the discovery-to-application pipeline, enabling the identification of novel carbazole-based systems with optimized properties for advanced electronic and photonic devices. rsc.org

Table 1: Computationally Predicted Properties of Novel Carbazole Derivatives for Optoelectronic Applications

| Carbazole Derivative Type | Computational Method | Predicted Property | Significance for Application | Reference |

|---|---|---|---|---|

| D–π–A Carbazole Dyes | DFT/TD-DFT (B3LYP) | HOMO/LUMO Energy Levels, Absorption Spectra | Optimization for dye-sensitized solar cells | researchgate.net |

| Oxadiazole-Carbazole Hybrids | DFT (B3LYP) | Hole/Electron Reorganization Energies | Screening for efficient charge transport in OLEDs | tandfonline.com |

| Ferrocene-Carbazole Macrocycles | TD-DFT (CAM-B3LYP) | Optical Absorption, Chiral Response | Design of materials with unique optoelectronic properties | mdpi.com |

Sustainable and Scalable Production Methodologies for Carbazole Derivatives in Industrial Applications

As the demand for carbazole-based materials grows, the development of sustainable, cost-effective, and scalable synthetic methods is of paramount importance. Traditional methods for carbazole synthesis often require harsh conditions, expensive catalysts, or produce significant waste. nih.gov Modern organic chemistry is addressing these challenges through the development of "green" synthetic routes.

Key areas of progress include:

Catalyst Innovation : There is a strong focus on replacing expensive and toxic heavy metal catalysts. While palladium remains a highly effective catalyst for C-N and C-H bond formations leading to carbazoles, research is directed towards creating highly active, ligand-free, and recoverable nanocatalysts. organic-chemistry.org For example, magnetically recoverable palladium nanocatalysts supported on biochar have been used for one-pot syntheses under microwave irradiation, significantly reducing reaction times and allowing for catalyst recycling. organic-chemistry.org Furthermore, catalysts based on more abundant and less toxic metals like copper and iron are being developed for crucial C-N coupling steps. rsc.orgorganic-chemistry.org

Green Solvents and Conditions : Researchers are moving away from volatile and hazardous organic solvents. Reactions have been successfully performed in bio-based solvents like glycerol, which can often be recovered and reused. rsc.org Metal-free reaction conditions, employing reagents like trifluoroacetic acid or iodine, or using visible-light photocatalysis, further enhance the sustainability profile of these syntheses. nih.govnih.gov

Table 2: Comparison of Modern Synthetic Methodologies for Carbazole Derivatives

| Methodology | Catalyst/Reagent | Key Features | Advantages for Scalability | Reference |

|---|---|---|---|---|

| Tandem Buchwald-Hartwig/Direct Arylation | Pd Nanocatalyst on Biochar | Microwave-assisted, ligand-free, one-pot | Reduced reaction time, recoverable catalyst | organic-chemistry.org |

| Intramolecular C-H Amination | Visible Light (Metal-Free) | Uses safe sulfilimine precursors instead of azides | Mild conditions, avoids hazardous reagents | nih.gov |

| Cascade Annulation | Sc(OTf)3 (Lewis Acid) | Performed in green, recyclable solvent (glycerol) | Sustainable solvent system | rsc.org |

| Double C-N Coupling | Copper (Cu) | Uses inexpensive and abundant metal catalyst | Lower catalyst cost compared to Pd/Rh | organic-chemistry.org |

| Suzuki Coupling & Cadogan Cyclization | Pd(PPh3)4 then PPh3 | High regioselectivity for substituted carbazoles | Good functional group tolerance, reliable | derpharmachemica.com |

Compound Index

Q & A

Basic: What are the standard synthetic routes for 9-phenyl-9H-carbazole-3-carboxylic acid, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group at the carbazole nitrogen. For example, boronic ester derivatives (e.g., 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) are key intermediates for functionalization at the 3-position . Reaction parameters such as catalyst loading (Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (toluene/DMF mixtures) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the carboxylic acid derivative .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad) confirm substitution patterns.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170 ppm, distinguishing it from ester or amide derivatives .

FT-IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirms the carboxylic acid group .

Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₉H₁₃NO₂: calculated 287.0946) .

Advanced: How can researchers optimize the regioselective introduction of substituents at the 3-position of 9-phenylcarbazole?

Methodological Answer:

Regioselectivity is controlled by steric and electronic effects. For example:

- Electron-Withdrawing Groups (EWGs) : Directing groups like boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position facilitate Suzuki coupling with aryl halides. The carbazole’s electron-rich core enhances reactivity toward electrophilic substitution .

- Protection/Deprotection Strategies : Use of Fmoc-protected amines or tert-butyl esters for temporary carboxyl group protection prevents side reactions during functionalization .

Advanced: What are the common pitfalls in synthesizing this compound, and how can they be resolved?

Methodological Answer:

Low Yield in Coupling Reactions :

- Cause : Palladium catalyst poisoning due to residual oxygen or moisture.

- Solution : Degas solvents (toluene/DMF) with N₂ and use fresh Pd(PPh₃)₄ (5–10 mol%) .

Carboxylic Acid Decomposition :

- Cause : Prolonged heating under basic conditions.

- Solution : Conduct reactions at ≤80°C and neutralize with dilute HCl immediately post-reaction .

Byproduct Formation :

- Cause : Competing C–N coupling at the 6-position.

- Solution : Use bulky ligands (e.g., XPhos) to sterically hinder undesired sites .

Advanced: How does the electronic structure of this compound influence its applications in organic electronics?

Methodological Answer:

The planar carbazole core enables π-π stacking for charge transport, while the carboxylic acid group enhances solubility in polar solvents (e.g., DMSO) for thin-film processing. Key applications:

OLEDs : The compound acts as a host material due to its high triplet energy (≈2.8 eV) and hole-transport properties .

Photovoltaics : Carboxylic acid-functionalized derivatives improve interfacial adhesion in perovskite solar cells (PCE ≈18%) .

Electrochemiluminescence : The 3-carboxylic acid group stabilizes excited states, enhancing emission intensity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust or vapors).

Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Storage : Store in airtight containers at –20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How can computational methods (e.g., DFT) guide the design of 9-phenylcarbazole derivatives with tailored optoelectronic properties?

Methodological Answer:

HOMO-LUMO Calculations : Predict bandgap tuning via substituent effects. For example:

- Electron-donating groups (e.g., –OCH₃) raise HOMO levels, enhancing hole injection .

- Electron-withdrawing groups (e.g., –NO₂) lower LUMO levels, improving electron affinity .

Molecular Dynamics (MD) : Simulate thin-film morphology to optimize device performance .

Advanced: What strategies address discrepancies in reported photophysical data for 9-phenylcarbazole derivatives?

Methodological Answer:

Data contradictions often arise from:

Solvent Effects : Polar solvents (e.g., DMSO) induce Stark shifts in UV-Vis spectra. Standardize measurements in anhydrous THF .

Aggregation-Induced Emission (AIE) : Concentration-dependent aggregation (≥10⁻⁴ M) alters fluorescence quantum yields. Use diluted solutions (≤10⁻⁵ M) for accurate measurements .

Crystallographic Variations : Polymorphism (e.g., monoclinic vs. triclinic) affects solid-state emission. Validate via single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.